Dimethyl 5-({[2-(thiophen-2-yl)quinolin-4-yl]carbonyl}amino)benzene-1,3-dicarboxylate
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Overview
Description
DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE is a complex organic compound with the molecular formula C24H18N2O5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE typically involves multi-step organic reactions. One common method includes the condensation of 2-(2-thienyl)-4-quinolinecarboxylic acid with dimethyl 5-aminoisophthalate under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The quinoline moiety can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 5-AMINOISOPHTHALATE: A precursor in the synthesis of the target compound.
2-(2-THIENYL)-4-QUINOLINECARBOXYLIC ACID: Another precursor used in the synthesis.
SUPROFEN: A thiophene-based nonsteroidal anti-inflammatory drug.
Uniqueness
DIMETHYL 5-({[2-(2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)ISOPHTHALATE is unique due to its combined quinoline and thiophene structure, which imparts distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C24H18N2O5S |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
dimethyl 5-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H18N2O5S/c1-30-23(28)14-10-15(24(29)31-2)12-16(11-14)25-22(27)18-13-20(21-8-5-9-32-21)26-19-7-4-3-6-17(18)19/h3-13H,1-2H3,(H,25,27) |
InChI Key |
ITSKISPKNALMOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
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